molecular formula C28H29NO5 B2724612 (S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether CAS No. 265321-17-3

(S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether

Cat. No.: B2724612
CAS No.: 265321-17-3
M. Wt: 459.542
InChI Key: MQMJCGGJNCHHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The (S)-Fmoc group protects the amino group, while the O-Tert-Butyl Ether group protects the hydroxyl group on the tyrosine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether typically involves multiple steps. One common method starts with the protection of the hydroxyl group of tyrosine using tert-butyl ether. This is followed by the protection of the amino group with the (S)-Fmoc group. The reaction conditions often involve the use of dichloromethane as a solvent and a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of tertiary butyl esters, including the tert-butyl ether group . This method allows for better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

(S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Tyrosine: Similar to (S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether but lacks the tert-butyl ether protection on the hydroxyl group.

    Boc-Tyrosine: Uses a different protective group (Boc) for the amino group.

    Z-Tyrosine: Uses a benzyloxycarbonyl (Z) group for protection.

Uniqueness

This compound is unique due to its dual protective groups, which provide greater control over the synthesis process. This makes it particularly useful in complex peptide synthesis where selective deprotection is required .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO5/c1-28(2,3)34-19-10-8-9-18(15-19)16-25(26(30)31)29-27(32)33-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMJCGGJNCHHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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